molecular formula C21H18N6O2 B2896031 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol CAS No. 900883-91-2

2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

Cat. No.: B2896031
CAS No.: 900883-91-2
M. Wt: 386.415
InChI Key: GPXBOCPBWMLLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene core substituted with a 3,5-dimethylphenyl group at position 10 and a 5-methoxyphenol moiety at position 4. The 5-methoxyphenol substituent introduces acidity (due to the phenolic -OH) and moderate lipophilicity (via the methoxy group).

Properties

IUPAC Name

2-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-12-6-13(2)8-14(7-12)27-20-17(10-23-27)21-24-19(25-26(21)11-22-20)16-5-4-15(29-3)9-18(16)28/h4-11,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXBOCPBWMLLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H16N6O
  • Molecular Weight : 356.39 g/mol
  • IUPAC Name : this compound

This compound features a hexaazatricyclo structure which contributes to its unique biological properties.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds with multiple nitrogen atoms in their structure can interact with DNA and inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) .
  • Case Study : In vitro studies demonstrated that derivatives of hexaazatrinaphthylene compounds showed cytotoxicity against various cancer cell lines including breast and lung cancer .

Antioxidant Properties

The presence of methoxy and phenolic groups in the compound suggests potential antioxidant activity:

  • Research Findings : Studies have shown that phenolic compounds can scavenge free radicals and reduce oxidative stress in cellular models . This activity may be beneficial in preventing diseases related to oxidative damage.

Antimicrobial Activity

The biological activity also extends to antimicrobial effects:

  • Mechanism : The interaction of the compound with microbial membranes can disrupt cellular integrity leading to cell death .
  • Evidence : A study reported that similar compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals
AntimicrobialDisruption of microbial membranes

Comparison with Similar Compounds

Structural Analogues

Core Heterocycle Variations

  • 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-pentaen-4-yl)phenol (): Replaces two nitrogen atoms in the tricyclic core with sulfur, reducing nitrogen count from six to four. This increases molecular weight (322.4 g/mol vs. ~400–480 g/mol for hexaaza analogues) and alters electronic properties (sulfur’s polarizability enhances π-conjugation). XLogP3 = 4 indicates moderate lipophilicity, comparable to the target compound .
  • N-(3,4-Dimethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-7-amine (): Incorporates a sulfonyl group and a 3,4-dimethoxyphenyl substituent. 5–6 in the target compound) .

Substituent Variations

  • 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene (): Replaces the target’s 3,5-dimethylphenyl group with a phenyl group and substitutes position 12 with 4-methoxyphenyl. The absence of a phenolic -OH reduces acidity but maintains lipophilicity. Crystal structure data (R factor = 0.041) confirms planar geometry, facilitating π-stacking .
  • 4,16-Dimethoxy-10-methyl-9-[2-(²H₅)phenylethyl]-10-azatricyclo[...]hexaen-3-ol ():
    Features multiple methoxy groups and a deuterated phenylethyl chain. The increased methoxy count enhances lipophilicity (XLogP3 likely >5) but reduces solubility in aqueous media .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Notable Features
Target Compound C₂₃H₂₁N₆O₂ ~413.5* ~3.5* 1 (phenolic -OH) 6 Hexaazatricyclic core, 3,5-dimethylphenyl
4-(10-Thia-tetrazatetracyclo...)phenol C₁₇H₁₄N₄OS 322.4 4 1 5 Sulfur-containing core
12-(4-Methoxyphenyl)-10-phenyl... C₂₃H₁₈N₆O 394.4 ~3.8* 0 6 Phenyl and methoxyphenyl substituents
N-(3,4-Dimethoxyphenyl)-...sulfonyl C₂₂H₁₉N₅O₄S₂ 481.6 ~2.5* 1 7 Sulfonyl group, dimethoxyphenyl

*Estimated based on structural analogs.

Computational and Crystallographic Studies
  • SHELX Refinement (): Used to resolve crystal structures of hexaazatricyclic compounds, confirming bond lengths (~1.3–1.5 Å for C-N) and planarity .
  • ORTEP-III (): Visualizes molecular geometry, critical for understanding steric effects of substituents like 3,5-dimethylphenyl .
  • QSPR/QSAR (): Van der Waals descriptors and electronic parameters predict solubility and bioactivity trends. For example, methoxy groups increase LogP, aligning with the target compound’s moderate lipophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this polycyclic aromatic compound, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis involves cyclocondensation reactions, Suzuki-Miyaura coupling for aryl group introduction, and protection/deprotection of functional groups (e.g., methoxy and phenolic groups). Key challenges include low yields in heterocycle formation due to steric hindrance from the 3,5-dimethylphenyl substituent. Reaction optimization (e.g., Pd catalyst loading, temperature gradients) is critical, as noted in analogous syntheses of hexaazatricyclo systems . Purity is monitored via HPLC, and intermediates are validated using 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. How is the compound’s structure confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the tricyclic core and substituent orientations, with bond lengths and angles compared to density functional theory (DFT) models. For example, SCXRD data from related compounds show mean C–C bond deviations of 0.005 Å and R factors <0.05, ensuring structural accuracy . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR to identify phenolic O–H stretches (~3200 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Begin with cell viability assays (e.g., MTT on cancer lines) to assess cytotoxicity. For target-specific activity, use fluorescence polarization assays to measure binding affinity to DNA G-quadruplexes or kinase inhibition (e.g., EGFR). Parallel studies on structurally similar compounds suggest IC50_{50} values in the µM range for topoisomerase inhibition .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility parameters (e.g., Hansen solubility sphere) are calculated via HSPiP software, validated experimentally in aprotic solvents (DMF, DMSO) .

Q. What strategies mitigate side reactions during the introduction of the 3,5-dimethylphenyl group?

  • Methodological Answer : Steric hindrance at the 10-position can lead to incomplete coupling. Employ bulky ligands (e.g., SPhos) to enhance Pd catalyst efficiency and microwave-assisted synthesis to reduce reaction time. GC-MS tracks byproduct formation (e.g., homo-coupling), while column chromatography with gradient elution isolates the desired product .

Q. How do computational models reconcile crystallographic data with electronic structure predictions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry and predict HOMO-LUMO gaps. Compare calculated dipole moments and Mulliken charges to SCXRD-derived electrostatic potential maps. Discrepancies in π-stacking interactions (e.g., offset distances >0.5 Å) may indicate crystal packing effects not captured in gas-phase models .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with protein binding pockets. For example, the methoxyphenol group may form hydrogen bonds with kinase catalytic residues, while the tricyclic core intercalates into DNA. Surface plasmon resonance (SPR) quantifies binding kinetics (kon_{\text{on}}/koff_{\text{off}}) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported NMR chemical shifts for the hexaazatricyclo core?

  • Methodological Answer : Variations in solvent (CDCl3_3 vs. DMSO-d6_6) and concentration alter ring current effects. Standardize conditions and reference to tetramethylsilane (TMS). Compare experimental 1H^{1}\text{H} shifts (e.g., 8.2–8.5 ppm for aromatic protons) with computed NMR (GIAO method) to assign signals unambiguously .

Methodological Best Practices

  • Synthesis : Prioritize air-free techniques (Schlenk line) for Pd-catalyzed steps to prevent catalyst oxidation .
  • Characterization : Use SCXRD for absolute configuration assignment and EDXRF to verify heavy atom presence (e.g., S in thia-analogues) .
  • Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.